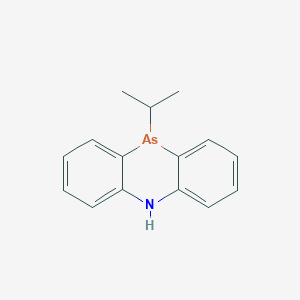

10-propan-2-yl-5H-phenarsazinine

Description

10-Propan-2-yl-5H-phenarsazinine is an arsenic-containing heterocyclic compound characterized by a phenarsazinine core (a tricyclic system with one arsenic atom) substituted with an isopropyl group at the 10-position. The isopropyl substituent likely enhances steric bulk and modulates electron density within the aromatic system, influencing reactivity and intermolecular interactions.

Properties

CAS No. |

53573-14-1 |

|---|---|

Molecular Formula |

C15H16AsN |

Molecular Weight |

285.22 g/mol |

IUPAC Name |

10-propan-2-yl-5H-phenarsazinine |

InChI |

InChI=1S/C15H16AsN/c1-11(2)16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-11,17H,1-2H3 |

InChI Key |

AZTHVJXUKMIFEE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[As]1C2=CC=CC=C2NC3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-propan-2-yl-5H-phenarsazinine typically involves the reaction of phenarsazine with isopropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 10-propan-2-yl-5H-phenarsazinine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

10-propan-2-yl-5H-phenarsazinine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form arsenic oxides.

Reduction: It can be reduced to form arsenic hydrides.

Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like bromine or chlorine are used for substitution reactions.

Major Products Formed

Oxidation: Arsenic oxides.

Reduction: Arsenic hydrides.

Substitution: Various alkyl or aryl derivatives of phenarsazine.

Scientific Research Applications

10-propan-2-yl-5H-phenarsazinine has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10-propan-2-yl-5H-phenarsazinine involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in cytotoxic effects. The molecular targets and pathways involved in its action are still under investigation .

Comparison with Similar Compounds

10-Chloro-5H-Phenarsazinine

Structural and Electronic Differences :

- Substituent Effects: Replacing chlorine in 10-chloro-5H-phenarsazinine with an isopropyl group introduces steric bulk and electron-donating character.

- Reactivity : Chlorine’s leaving-group capability contrasts with the isopropyl group’s inertness, implying divergent reactivity in substitution or cross-coupling reactions.

Table 1: Key Properties of Phenarsazinine Derivatives

10-[(4-Nitrophenyl)ethynyl]-10H-Phenothiazine

Core Heteroatom Comparison :

- Arsenic vs. Sulfur: The phenarsazinine core (As) exhibits reduced aromaticity compared to phenothiazine (S) due to arsenic’s larger atomic radius and lower electronegativity. This difference impacts electron delocalization and redox behavior.

- Substituent Effects: The nitro-phenyl ethynyl group in phenothiazine introduces strong electron-withdrawing effects, whereas the isopropyl group in phenarsazinine is electron-neutral. This contrast is evident in spectroscopic shifts; for example, the nitro group in phenothiazine causes significant downfield shifts in $^1$H NMR (δ = 8.21 ppm for aromatic protons) compared to simpler alkyl substituents .

Table 2: Crystallographic Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.